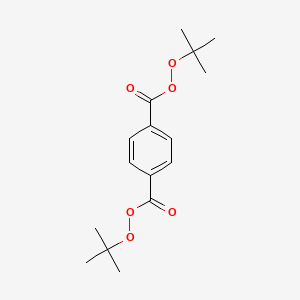
Di-tert-butyl benzene-1,4-dicarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl benzene-1,4-dicarboperoxoate is an organic compound characterized by the presence of two tert-butyl groups attached to a benzene ring, with two carboperoxoate groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl benzene-1,4-dicarboperoxoate typically involves the reaction of 1,4-di-tert-butylbenzene with peroxy acids or peroxides under controlled conditions. One common method includes the use of di-tert-butyl peroxide as a starting material, which undergoes a series of reactions to introduce the carboperoxoate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl benzene-1,4-dicarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the cleavage of the carboperoxoate groups, resulting in simpler compounds.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce hydrocarbons or alcohols.
Applications De Recherche Scientifique
Di-tert-butyl benzene-1,4-dicarboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a radical initiator in polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which di-tert-butyl benzene-1,4-dicarboperoxoate exerts its effects involves the generation of free radicals through the homolytic cleavage of the O-O bond in the carboperoxoate groups. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di-tert-butylbenzene: A precursor in the synthesis of di-tert-butyl benzene-1,4-dicarboperoxoate.
Di-tert-butyl peroxide: A related compound used as a radical initiator.
2,5-Di-tert-butyl-1,4-benzoquinone: Another tert-butyl-substituted benzene derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both tert-butyl and carboperoxoate groups, which confer distinct chemical reactivity and potential applications. Its ability to generate free radicals makes it valuable in various chemical processes, particularly in polymerization and oxidation reactions.
Propriétés
Numéro CAS |
21578-94-9 |
|---|---|
Formule moléculaire |
C16H22O6 |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
ditert-butyl benzene-1,4-dicarboperoxoate |
InChI |
InChI=1S/C16H22O6/c1-15(2,3)21-19-13(17)11-7-9-12(10-8-11)14(18)20-22-16(4,5)6/h7-10H,1-6H3 |
Clé InChI |
MEBDAPKZBGYVCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)C1=CC=C(C=C1)C(=O)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















